molecular formula C7H8N2O3 B056507 3,5-Diamino-2-hydroxybenzoic acid CAS No. 112725-89-0

3,5-Diamino-2-hydroxybenzoic acid

Cat. No. B056507
M. Wt: 168.15 g/mol
InChI Key: HQURVGSRQBOZEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-diamino-2-hydroxybenzoic acid often involves the acylation of diamines with specific benzoic acid derivatives. For instance, hyperbranched poly(ester-amides) based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid were synthesized through a highly selective and quantitative acylation process, highlighting the versatility of these compounds in polymer chemistry (Kricheldorf & Loehden, 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as hydrated salts formed with 3,5-dihydroxybenzoic acid and organic diamines, demonstrates the formation of hydrogen-bonded supramolecular structures. These structures are pivotal in understanding the binding and interaction mechanisms at the molecular level (Burchell et al., 2001).

Chemical Reactions and Properties

The reactivity of 3,5-diamino-2-hydroxybenzoic acid derivatives with other compounds can lead to a variety of chemical reactions, creating a vast array of products. These reactions are crucial for the development of new materials and pharmaceuticals. For example, the synthesis and analysis of supramolecular assemblies involving 3,5-dihydroxybenzoic acid and its derivatives showcase the compound's ability to engage in complex formation through hydrogen bonding (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Scientific Field: Phytochemistry

    • Hydroxybenzoic acids are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
    • They can be classified as hydroxybenzoic (gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) and hydroxycinnamic acids (p-coumaric, caffeic, ferulic, and sinapic acids) and present high commercial value .
    • The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
  • Scientific Field: Plant Biology

    • As a plant allelochemical, p-hydroxybenzoic acid (pHBA) can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
    • pHBA also can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
  • Scientific Field: Organic Chemistry

    • 3,5-Diamino-2-hydroxybenzoic acid can be used as an organic intermediate . Organic intermediates are used in the synthesis of complex organic molecules, such as pharmaceuticals and fine chemicals.
  • Scientific Field: Immunology

    • 3,5-Diamino-2-hydroxybenzoic acid is an analog of diatrizoate, which has been shown to have antigenicity properties towards monoclonal antibodies . This suggests that it could potentially be used in the development of new diagnostic or therapeutic agents.
  • Scientific Field: Biochemistry

    • 3,5-Diamino-2-hydroxybenzoic acid could potentially be used in the synthesis of complex organic molecules . This is because it can act as an organic intermediate , which are compounds that are formed in the middle of a reaction and are then used up by the end of the reaction .
  • Scientific Field: Pharmaceutical Research

    • 3,5-Diamino-2-hydroxybenzoic acid is an analog of diatrizoate , which has been shown to have antigenicity properties towards monoclonal antibodies . This suggests that it could potentially be used in the development of new diagnostic or therapeutic agents .

properties

IUPAC Name

3,5-diamino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURVGSRQBOZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578304
Record name 3,5-Diamino-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-2-hydroxybenzoic acid

CAS RN

112725-89-0
Record name 3,5-Diamino-2-hydroxybenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name 3,5-Diamino-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,5-diamino-2-hydroxy
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIAMINO-2-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an autoclave, 20 g of the crude DNSA produced in the above Production Example 4 was dissolved in 150 mL methanol. The solution was degassed by purging nitrogen for 10 minutes, and slowly added with 19.5 g of 98% conc. sulfuric acid and then added with 250 mg of catalyst Pd/C. The autoclave was sealed and bubbled with hydrogen at a pressure of 7 kg/cm2 for further reacting about 12 to 16 hours. After hydrogen was no longer consumed, the pressure in the autoclave was released to normal pressure and the suspended solid in the autoclave was taken out and filtered. The resultant solid was mixed with 600 g of pure water and heated at 85° C. to allow solid dissolving completely. The resultant solution was hot filtered to filter the hydrogenation catalyst off. The filtered solution was distilled under reduced pressure with recovery pure water until all solids were solidified. The solid was added with 450 mL iso-propanol to subject to recrytalization to obtain 17.3 g of product 3,5-diaminoalicylic acid (DASA), m.p.=246.7° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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